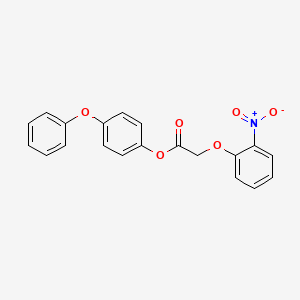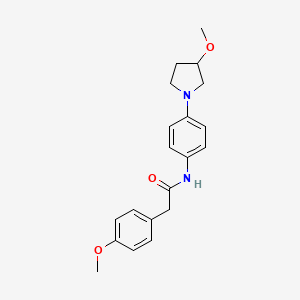
2-(4-甲氧基苯基)-N-(4-(3-甲氧基吡咯啉-1-基)苯基)乙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
Synthesis involves the creation of complex molecules from simpler ones. For “2-(4-methoxyphenyl)-N-(4-(3-methoxypyrrolidin-1-yl)phenyl)acetamide,” the synthesis could involve multiple steps, including acylation, arylation, and methoxylation reactions. Such processes are common in the production of acetamide derivatives, which are typically characterized by their efficiency and selectivity towards the desired product. The exact synthesis route would depend on the starting materials and the specific conditions employed, such as solvents, catalysts, and temperatures (Kumar, Sushil, & Khan, 2020).
Molecular Structure Analysis
The molecular structure of such compounds is crucial for understanding their chemical behavior and properties. Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry can provide detailed insights into the arrangement of atoms within the molecule and its stereochemistry. These structural details are essential for predicting the reactivity and interaction of the molecule with biological targets or other chemicals.
Chemical Reactions and Properties
The compound’s functionality suggests it could participate in various chemical reactions typical of acetamides and methoxy-substituted phenyl groups. These might include nucleophilic substitution reactions, hydrolysis under acidic or basic conditions, and reactions with electrophiles or reducing agents. Understanding these reactions is essential for predicting the compound’s behavior in synthetic pathways or its stability under different conditions.
Physical Properties Analysis
Physical properties, including melting point, boiling point, solubility, and crystallinity, are critical for compound characterization. These properties influence the compound’s suitability for different applications, its formulation into products, and its handling and storage requirements. Techniques like differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) can provide valuable data in this regard.
Chemical Properties Analysis
The chemical properties of “2-(4-methoxyphenyl)-N-(4-(3-methoxypyrrolidin-1-yl)phenyl)acetamide” include its acidity/basicity, reactivity towards various reagents, and stability under different environmental conditions. Studies focusing on similar compounds have shown that the presence of methoxy groups can significantly influence these properties by affecting electron distribution within the molecule (Zawilska, 2014).
科学研究应用
氯乙酰胺类除草剂的代谢比较
这项研究调查了在人类和大鼠肝微粒体中代谢各种氯乙酰胺类除草剂的过程,这些除草剂与2-(4-甲氧基苯基)-N-(4-(3-甲氧基吡咯烷-1-基)苯基)乙酰胺在结构上有相似之处。它探讨了导致致癌化合物的复杂代谢激活途径,提出了在理解类似乙酰胺衍生物在农业环境中的代谢命运和毒理学影响方面的潜在研究领域 (Coleman et al., 2000)。
催化加氢进行绿色合成
这项研究突出了通过催化加氢进行N-(3-氨基-4-甲氧基苯基)乙酰胺的绿色合成,这是生产偶氮分散染料的中间体。该研究强调了开发环境友好型合成途径对乙酰胺衍生物的重要性,可能包括合成2-(4-甲氧基苯基)-N-(4-(3-甲氧基吡咯烷-1-基)苯基)乙酰胺 (Zhang Qun-feng, 2008)。
喹啉衍生物的共晶和盐的结构研究
这项研究提供了关于带酰胺键的喹啉衍生物的结构配置的见解,为理解2-(4-甲氧基苯基)-N-(4-(3-甲氧基吡咯烷-1-基)苯基)乙酰胺如何与其他化合物相互作用形成共晶或盐提供了基础。这些相互作用对于药物应用可能至关重要,特别是在药物配方和设计方面 (Karmakar et al., 2009)。
蛋白酪氨酸磷酸酶1B抑制剂的合成
这项研究涉及合成乙酰胺衍生物,评估其对蛋白酪氨酸磷酸酶1B(PTP1B)的抑制活性,这是抗糖尿病药物的靶点。它展示了乙酰胺衍生物,类似于2-(4-甲氧基苯基)-N-(4-(3-甲氧基吡咯烷-1-基)苯基)乙酰胺,在治疗应用中的潜力,特别是在糖尿病管理方面 (Saxena et al., 2009)。
属性
IUPAC Name |
2-(4-methoxyphenyl)-N-[4-(3-methoxypyrrolidin-1-yl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3/c1-24-18-9-3-15(4-10-18)13-20(23)21-16-5-7-17(8-6-16)22-12-11-19(14-22)25-2/h3-10,19H,11-14H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVQOJYLSFHAJIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(C1)C2=CC=C(C=C2)NC(=O)CC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methoxyphenyl)-N-[4-(3-methoxypyrrolidin-1-YL)phenyl]acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(trifluoromethyl)-N-[4-[[3-(trifluoromethyl)phenyl]sulfinylmethyl]phenyl]benzamide](/img/structure/B2487591.png)
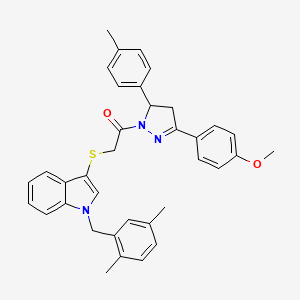
![9-(4-bromophenyl)-3-(2-fluorobenzyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2487594.png)
![2-{[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2487595.png)
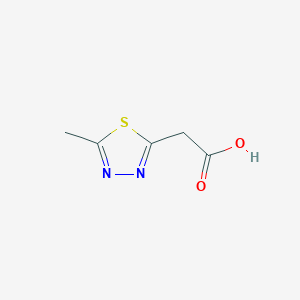
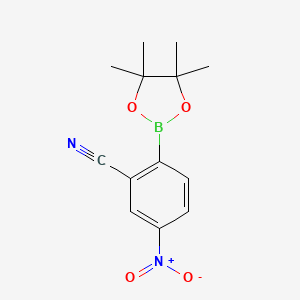
![Ethyl 2-[1,3-dimethyl-2,6-dioxo-8-[(4-phenylpiperazin-1-yl)methyl]purin-7-yl]acetate](/img/structure/B2487603.png)
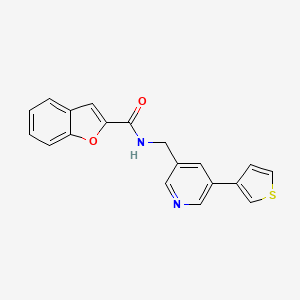
![4-[2-(Trifluoromethyl)benzyl]-1lambda~6~,4-thiazinane-1,1-dione](/img/structure/B2487606.png)
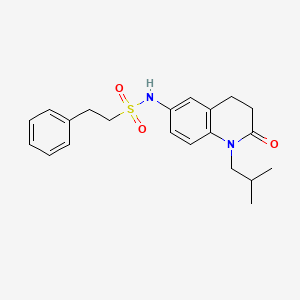
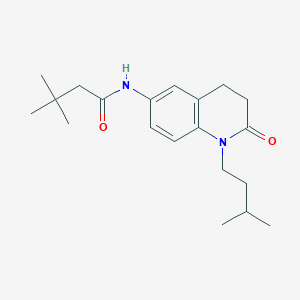
![4-[(4-oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)methyl]-N-pentylcyclohexanecarboxamide](/img/structure/B2487610.png)
